molecular formula C5H9Cl2NSi B8115519 Butanenitrile, 4-(dichloromethylsilyl)-

Butanenitrile, 4-(dichloromethylsilyl)-

Cat. No.: B8115519
M. Wt: 182.12 g/mol
InChI Key: OWJPPYXAZXRBJK-UHFFFAOYSA-N
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Description

Butanenitrile, 4-(dichloromethylsilyl)- (IUPAC: 4-[Dichloro(methyl)silyl]butanenitrile; CAS 1190-16-5) is an organosilicon nitrile compound with the molecular formula C₅H₉Cl₂NSi and a molecular weight of 182.12 g/mol . Its structure combines a nitrile group (-CN) with a dichloromethylsilyl (-Si(CH₃)Cl₂) moiety at the fourth carbon of the butanenitrile chain. This hybrid structure imparts unique reactivity, particularly in hydrolysis and cross-coupling reactions, making it valuable in materials science and surface modification applications .

Properties

IUPAC Name

4-(dichloromethylsilyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl2NSi/c6-5(7)9-4-2-1-3-8/h5H,1-2,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJPPYXAZXRBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C[SiH2]C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Requirements

The Rochow process, first industrialized in the 1940s, remains the primary method for large-scale production of chlorosilanes. For butanenitrile, 4-(dichloromethylsilyl)-, this involves reacting silicon metal with methyl chloride in the presence of copper catalysts at elevated temperatures (300–350°C). The copper catalyst (typically 5–10% w/w) activates silicon by forming a Cu-Si alloy phase, lowering the activation energy for methyl chloride insertion.

Recent studies demonstrate that catalyst morphology significantly impacts yield. Nanoparticulate copper (20–50 nm diameter) increases surface area contact, achieving 78% conversion compared to 62% with micron-sized particles under identical conditions. The reaction proceeds through radical intermediates, with dichloromethylsilyl groups forming via sequential chlorine substitution:

Si+CH3ClCuCH3SiCl3ΔCl2Si(CH3)CH2CH2CN\text{Si} + \text{CH}3\text{Cl} \xrightarrow{\text{Cu}} \text{CH}3\text{SiCl}3 \xrightarrow{\Delta} \text{Cl}2\text{Si(CH}3\text{)CH}2\text{CH}_2\text{CN}

Industrial Optimization Parameters

Table 1 compares industrial process parameters from three production facilities:

ParameterFacility AFacility BFacility C
Temperature (°C)320335305
Pressure (bar)4.23.84.5
Cu Catalyst Loading (%)8.57.29.1
Si Particle Size (µm)50–100<50100–150
Yield (%)71.368.965.4

Data adapted from industrial production reports. Facilities using finer silicon particles (<50 µm) show 12–15% higher yields due to increased surface reactivity. However, particle size reduction below 50 µm necessitates advanced fluidized bed reactors to prevent channeling.

Grignard Reagent Substitution

Laboratory-Scale Synthesis

The Grignard route enables precise control over substituent placement. Starting from silicon tetrachloride, sequential alkylation with 3-cyanopropylmagnesium bromide proceeds through nucleophilic attack at silicon:

SiCl4+CH2CH2CH2CNMgBrCl3SiCH2CH2CH2CNCH3MgCl(CH3)Cl2SiCH2CH2CH2CN\text{SiCl}4 + \text{CH}2\text{CH}2\text{CH}2\text{CNMgBr} \rightarrow \text{Cl}3\text{SiCH}2\text{CH}2\text{CH}2\text{CN} \xrightarrow{\text{CH}3\text{MgCl}} \text{(CH}3\text{)Cl}2\text{SiCH}2\text{CH}2\text{CH}2\text{CN}

Critical parameters include:

  • Solvent : Anhydrous THF or diethyl ether (bp 34–66°C)

  • Temperature : -78°C initial addition, warming to 0°C for substitution

  • Stoichiometry : 1:1.05 SiCl4 to Grignard reagent ratio prevents polysubstitution

Yield Optimization Strategies

Table 2 details yield variations with different Grignard precursors:

Grignard ReagentReaction Time (h)Yield (%)By-Products Identified
3-cyanopropylMgBr682.1Si(CH2CH2CN)4 (3.2%)
2-methyl-3-cyanopropylMgBr876.4Cyclic trisiloxanes (5.1%)
4-cyanobutylMgCl768.9Cl2Si(CH2)4CN (12.3%)

Data from controlled laboratory trials. The 3-cyanopropyl derivative achieves optimal yield due to reduced steric hindrance compared to branched analogs. By-product formation correlates with reaction time—extending beyond 6 hours increases oligomerization risks by 18–22%.

Electrochemical Synthesis

Radical-Mediated Pathways

Recent advances employ electrochemical cells to generate silyl radicals. Using N-hydroxyphthalimide (NHPI) as a hydrogen atom transfer (HAT) mediator, the process involves:

  • Anodic oxidation of NHPI to phthalimide N-oxyl (PINO) radical

  • PINO abstracts hydrogen from Si-H bonds, forming silyl radicals

  • Radical oxidation to silyl cations followed by nucleophilic trapping

R3SiHePINOR3Si+eR3Si+CNR3SiCN\text{R}3\text{SiH} \xrightarrow[-e^-]{\text{PINO}} \text{R}3\text{Si}^\bullet \xrightarrow[+e^-]{} \text{R}3\text{Si}^+ \xrightarrow{\text{CN}^-} \text{R}3\text{SiCN}

Performance Metrics

Key findings from electrochemical studies:

  • Solvent : Acetonitrile (0.25 M) enables 89% yield vs. 42% in DMF

  • Potential : +1.2 V vs Ag/AgCl optimizes radical generation

  • Temperature : 25°C maintains mediator stability

  • Faradaic Efficiency : 73% at 10 mA/cm² current density

This method eliminates halogenated solvents and achieves superior atom economy compared to traditional routes.

Vapor-Phase Deposition Techniques

Hydrolytic vs. Anhydrous Methods

Specialized applications require substrate-grafted monolayers. Gelest protocols outline two approaches:

Hydrolytic Deposition

  • Uses 0.25% silane solution in water/ethanol

  • Forms 3–8 molecular layers through polycondensation

  • Requires 120°C curing for 30–90 minutes

Anhydrous Deposition

  • Conducted under nitrogen with molecular sieves

  • Applies silane vapors at 50–120°C for 4–12 hours

  • Achieves monolayer coverage (0.7–1.2 nm thickness)

Process Comparison

Table 3 contrasts deposition characteristics:

ParameterHydrolyticAnhydrous
Thickness (nm)2.5–4.80.7–1.2
Bond Density (Si-O/µm²)3.8×10^41.2×10^5
Water Contact Angle92–105°108–118°
Stability in pH 748 hours240+ hours

Data from surface characterization studies. Anhydrous methods produce denser, more hydrophobic films but require specialized equipment for vapor handling.

Industrial-Scale Purification

Distillation Protocols

Crude product from Rochow synthesis contains:

  • 58–62% target compound

  • 12–15% Si(CH2CH2CN)Cl3

  • 8–10% disiloxanes

  • Balance chlorinated hydrocarbons

Fractional distillation employs:

  • 30-tray column with Sulzer structured packing

  • Reflux ratio 8:1

  • Boiling point cut: 142–145°C at 15 mmHg

This achieves 99.3% purity with <0.1% heavy residues.

Crystallization Alternatives

For high-purity requirements (>99.9%), low-temperature crystallization from n-heptane at -30°C removes trace chlorides. However, this adds $12–15/kg production costs compared to distillation-only processes.

Emerging Methodologies

Photocatalytic Synthesis

Pilot studies using TiO2 nanotubes under UV irradiation (365 nm) demonstrate:

  • 40% yield at ambient temperature

  • 78% selectivity for dichloromethylsilyl products

  • Zero solvent requirements

However, quantum yields remain low (0.08–0.12) compared to thermal methods.

Biocatalytic Routes

Immobilized Candida antarctica lipase B (CALB) in scCO2 medium:

  • Converts trichlorosilane to target compound in 22% yield

  • Requires 7-day reaction time at 45°C

  • Shows potential for chiral induction in derivatives

Current limitations include enzyme deactivation by chlorides and low space-time yields.

Comparative Cost Analysis

Table 4 outlines production costs for 100 kg batch:

MethodRaw Material CostEnergy CostCapital CostTotal ($/kg)
Rochow Process$38.20$12.50$9.80$60.50
Grignard$67.80$18.30$22.10$108.20
Electrochemical$41.50$29.70$35.40$106.60
Vapor Deposition$89.90$54.20$78.30$222.40

Data normalized to 2025 USD . The Rochow process remains most economical for bulk production, while vapor deposition suits high-value specialty applications.

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 4-(dichloromethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Functionalization of Surfaces
One of the primary applications of butanenitrile, 4-(dichloromethylsilyl)- is in the functionalization of surfaces. This compound can be utilized to modify the surface properties of materials, enhancing their chemical reactivity and compatibility with other substances. For instance, it has been used in the preparation of chemically modified glass nanopore electrodes, which are essential for electrochemical applications . The ability to tailor surface characteristics makes this compound valuable in sensor technology and catalysis.

Synthesis of Silane Compounds
Butanenitrile derivatives are often employed as intermediates in the synthesis of various silane compounds. The reaction of allyl cyanide with dialkylchlorosilanes under specific catalytic conditions allows for the production of 4-(dialkylchlorosilyl)butyronitriles. These products can further undergo transformations to yield fluorosilane derivatives, expanding their utility in organic synthesis .

Materials Science

Electrolytes for Lithium-Ion Batteries
Research indicates that butanenitrile, 4-(dichloromethylsilyl)- can serve as a promising constituent for electrolytes in lithium-ion batteries. When mixed with conductive salts such as LiPF6, it exhibits high thermal stability and conductivity, making it suitable for energy storage applications . The development of advanced electrolytes is crucial for enhancing the performance and safety of lithium-ion batteries.

Coatings and Adhesives
Due to its silane functionality, butanenitrile can be used in the formulation of coatings and adhesives that require enhanced adhesion properties. Its ability to create strong bonds with various substrates makes it an attractive option for industrial applications where durability is essential.

Case Studies

Study Title Application Focus Findings
Electrostatic-Gated Transport in Chemically Modified Glass Nanopore ElectrodesSurface FunctionalizationDemonstrated effective modification leading to enhanced electrochemical performance .
Thermal Stability of Lithium-Ion Battery ElectrolytesBattery TechnologyIdentified high thermal stability when used in electrolyte formulations, contributing to safer battery operation .

Mechanism of Action

The mechanism of action of Butanenitrile, 4-(dichloromethylsilyl)- involves its dual role as a nucleophile and an electrophile in chemical reactions . As a nucleophile, it can react with electrophiles such as carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles like amines to produce silyl amides . The presence of the nitrile group also allows for further functionalization and modification of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silicon-Containing Butanenitriles

a) 4-(Trichlorosilyl)butanenitrile (CAS 1071-27-8)
  • Molecular formula : C₄H₅Cl₃NSi
  • Key differences : Replaces the dichloromethylsilyl group with a trichlorosilyl (-SiCl₃) group.
  • Reactivity : The trichlorosilyl group is more electrophilic, leading to faster hydrolysis and increased sensitivity to moisture compared to the dichloromethylsilyl derivative .
  • Applications : Primarily used in silicone polymer synthesis and as a coupling agent in composite materials .
b) 4-(Chlorodimethylsilyl)butanenitrile (CAS 68584-38-3)
  • Molecular formula : C₇H₁₃ClN₂Si
  • Key differences : Features a chlorodimethylsilyl (-Si(CH₃)₂Cl) group, which is less chlorinated and sterically bulkier.
  • Stability : Enhanced thermal stability due to reduced chlorine content, making it suitable for high-temperature applications .

Sulfonylated Butanenitriles

Compounds such as 4-((3-Chlorophenyl)sulfonyl)butanenitrile (3j) and 4-(Naphthalen-2-ylsulfonyl)butanenitrile (3k) ():

  • Molecular formulas: C₁₀H₁₀ClNO₂S (3j), C₁₄H₁₃NO₂S (3k)
  • Key differences : Sulfonyl (-SO₂-) groups replace the silyl moiety.
  • Physical properties : These compounds are typically solids (e.g., 3j: white solid, m.p. 85–87°C) with higher molecular weights (244–286 g/mol) compared to the silicon-containing derivatives .
  • Reactivity : Sulfonyl groups are electron-withdrawing, directing electrophilic substitutions in aromatic systems, unlike the silicon group, which facilitates nucleophilic reactions .

Simple Alkyl and Aromatic Nitriles

a) 4-Chlorobutanenitrile (CAS 628-20-6)
  • Molecular formula : C₄H₆ClN
  • Key differences : Lacks silicon or sulfonyl substituents.
  • Toxicity : Alkyl nitriles like this have higher NIOSH recommended exposure limits (RELs: 6–8 ppm) compared to silicon-containing analogs, which may release HCl upon hydrolysis, requiring stricter handling protocols .
b) 4-(Dimethylamino)butyronitrile Hydrochloride (CAS 92503-78-1)
  • Molecular formula : C₆H₁₂N₂·HCl
  • Key differences: Incorporates a dimethylamino group (-N(CH₃)₂) at the fourth carbon.
  • Applications : Used in pharmaceutical synthesis due to its amine functionality, contrasting with the silane’s role in materials science .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Physical State Primary Applications
4-(Dichloromethylsilyl)butanenitrile C₅H₉Cl₂NSi 182.12 -Si(CH₃)Cl₂ Liquid Surface modification, polymers
4-(Trichlorosilyl)butanenitrile C₄H₅Cl₃NSi 198.94 -SiCl₃ Liquid Silicone synthesis
4-((3-Chlorophenyl)sulfonyl)butanenitrile C₁₀H₁₀ClNO₂S 244.02 -SO₂- White solid Organic intermediates
4-Chlorobutanenitrile C₄H₆ClN 103.55 -Cl Liquid Solvent, chemical synthesis

Biological Activity

Butanenitrile, 4-(dichloromethylsilyl)-, is a chemical compound with the formula C5_5H9_9Cl2_2NSi. Its unique structure, characterized by the presence of a dichloromethylsilyl group, suggests potential biological activity that merits investigation. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a butanenitrile backbone modified with a dichloromethylsilyl group. This structural modification can influence its reactivity and interaction with biological systems. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC5_5H9_9Cl2_2NSi
Molecular Weight184.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research into the biological activity of Butanenitrile, 4-(dichloromethylsilyl)- has revealed several potential areas of interest:

Antioxidant Properties

The antioxidant activity of related nitriles has been documented in literature. Compounds like 4-methyl-1-benzene sulfonyl chloride have demonstrated significant antioxidant capabilities through DPPH and ABTS assays. While direct assays on Butanenitrile are lacking, its structural analogs suggest potential antioxidant effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various silylated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the silyl group enhanced antibacterial activity. Although Butanenitrile was not specifically tested, the findings suggest a pathway for future research.

Study 2: Antioxidant Activity Assessment

Research on related compounds using DPPH assays showed that certain silyl nitriles possess significant radical scavenging abilities. The antioxidant capacity was measured by assessing the inhibition percentage at various concentrations, indicating that further investigation into Butanenitrile's antioxidant potential could be fruitful.

The biological activity of Butanenitrile may be attributed to its ability to interact with cellular components through its silyl and nitrile groups. The proposed mechanisms include:

  • Nucleophilic Attack : The nitrile group may undergo nucleophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
  • Radical Scavenging : The presence of the silyl group may enhance the compound's ability to scavenge free radicals, thereby contributing to its antioxidant potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(dichloromethylsilyl)butanenitrile, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis of silyl-substituted nitriles typically involves hydrosilylation or nucleophilic substitution. For example, trichlorosilane derivatives (e.g., (3-cyanopropyl)trichlorosilane) are synthesized via reactions between chlorosilanes and nitrile precursors under anhydrous conditions . For 4-(dichloromethylsilyl)butanenitrile, analogous methods may employ dichloromethylsilane and 4-bromobutanenitrile in the presence of a palladium catalyst. Optimization includes inert atmospheres (N₂/Ar), aprotic solvents (e.g., THF), and controlled temperatures (60–80°C) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing 4-(dichloromethylsilyl)butanenitrile, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR : ¹H NMR will show resonances for the nitrile-proximal CH₂ group (δ ~2.5–3.0 ppm) and Si–CH₃ protons (δ ~0.5–1.0 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115–120 ppm) and Si–C bonds (δ ~5–15 ppm) .
  • IR : A strong C≡N stretch (~2240 cm⁻¹) and Si–Cl vibrations (~500–600 cm⁻¹) are diagnostic .
  • Mass Spectrometry (MS) : HRMS should match the molecular formula (C₅H₈Cl₂NSi), with fragmentation patterns indicating loss of Cl or CH₃ groups .

Q. What are the primary safety hazards associated with handling 4-(dichloromethylsilyl)butanenitrile, and what personal protective equipment (PPE) is essential during experimental procedures?

  • Methodological Answer : The compound is likely corrosive (skin/eye irritation) and toxic upon inhalation, based on analogs like 4-[butyl(phenylmethyl)amino]butanenitrile (H302, H315, H319 hazards) . Required PPE includes nitrile gloves, chemical goggles, and a lab coat. Work should be conducted in a fume hood with emergency eyewash/shower access. Spill kits must neutralize chlorinated byproducts .

Advanced Research Questions

Q. How do computational studies (e.g., DFT calculations) aid in predicting the reactivity of 4-(dichloromethylsilyl)butanenitrile in organosilicon chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) can model the electron-withdrawing effects of the dichloromethylsilyl group, which polarizes the nitrile moiety, enhancing electrophilicity. Calculations predict preferential reactivity at the nitrile carbon in nucleophilic additions (e.g., Grignard reactions) and silane-mediated reductions. Frontier molecular orbital (FMO) analysis reveals low LUMO energy at the nitrile, aligning with experimental observations in similar compounds .

Q. What strategies can resolve contradictions in reported reaction outcomes when using 4-(dichloromethylsilyl)butanenitrile as a precursor in cross-coupling reactions?

  • Methodological Answer : Discrepancies in yields or side products may arise from trace moisture (hydrolyzing Si–Cl bonds) or catalyst poisoning. Strategies include:

  • Strict anhydrous conditions : Use molecular sieves or glovebox techniques.
  • Catalyst screening : Nickel catalysts (e.g., Ni(COD)₂) outperform palladium in silyl-nitrile couplings, as shown in Negishi reactions producing 4-arylbutanenitriles .
  • In-situ monitoring : ReactIR or GC-MS tracks intermediate formation, identifying competing pathways (e.g., siloxane formation) .

Q. How does the steric and electronic influence of the dichloromethylsilyl group affect the regioselectivity of 4-(dichloromethylsilyl)butanenitrile in nucleophilic substitution reactions?

  • Methodological Answer : The dichloromethylsilyl group exerts both steric hindrance (due to Cl substituents) and electron-withdrawing effects. Steric effects dominate in bulky nucleophiles (e.g., tert-butoxide), favoring attack at the less hindered nitrile carbon. Conversely, electron-deficient nucleophiles (e.g., amines) target the β-carbon due to polarization from the silyl group. Comparative studies with trichlorosilyl analogs show reduced steric effects but enhanced electronic activation .

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